molecular formula C11H17O5PS2 B121175 Fensulfothion sulfone CAS No. 14255-72-2

Fensulfothion sulfone

Cat. No. B121175
CAS RN: 14255-72-2
M. Wt: 324.4 g/mol
InChI Key: VTFZEBCYVXMEBB-UHFFFAOYSA-N
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Description

Fensulfothion sulfone is a chemical compound with the molecular formula C11H17O5PS2 . It is a derivative of Fensulfothion, an organophosphorus compound that is widely used as an insecticide and nematicide .


Molecular Structure Analysis

The molecular structure of Fensulfothion sulfone consists of a sulfonyl (−SO2−) functional group attached to two carbon substituents . The IUPAC name for this compound is diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fensulfothion sulfone include a molecular weight of 324.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . The exact mass and monoisotopic mass are both 324.02550298 g/mol .

Scientific Research Applications

Agricultural Residue Analysis

Fensulfothion sulfone: is studied for its residue levels in agricultural products. Research has shown that it can be absorbed by crops like carrots and rutabagas from treated soil . Understanding its residue dynamics is crucial for assessing food safety and determining acceptable exposure levels.

Soil Treatment and Pest Control

As a metabolite of fensulfothion, this compound plays a role in soil treatment for pest control. Its effectiveness and degradation rate in soil impact its use in agricultural practices, influencing crop health and yield .

Organic Synthesis

In organic chemistry, sulfones like fensulfothion sulfone are valuable for their role in synthesizing complex molecules. They are used in catalytic reactions to form carbon-sulfur (C–S) bonds, which are foundational in creating various synthetic compounds .

Medicinal Chemistry

Sulfones are present in many molecules of medicinal importance. Fensulfothion sulfone’s reactivity and stability make it a candidate for developing pharmaceuticals and studying its interactions with biological systems .

Materials Science

The chemical properties of sulfones contribute to materials science, where they are used to develop new materials with specific desired properties, such as increased durability or conductivity .

Analytical Standards

Fensulfothion sulfone can serve as an analytical standard in chromatography. It helps in the accurate determination of chemical concentrations in various samples, which is essential for quality control in food safety and environmental monitoring .

Future Directions

Recent developments in the field of sustainable sulfone synthesis suggest that there may be novel emerging technologies for a more sustainable synthesis of compounds like Fensulfothion sulfone . These advances and future directions in sulfone synthesis are an active area of research .

Mechanism of Action

Target of Action

Fensulfothion sulfone, like its parent compound Fensulfothion, is an organophosphorus compound . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Fensulfothion sulfone acts by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which can lead to various physiological effects .

Biochemical Pathways

The metabolic route of Fensulfothion sulfone is largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway . These metabolic changes can affect various biochemical pathways and their downstream effects .

Pharmacokinetics

It’s known that fensulfothion, the parent compound, is rapidly absorbed, distributed, and excreted in rats . These ADME properties can significantly impact the bioavailability of Fensulfothion sulfone.

Result of Action

The inhibition of acetylcholinesterase by Fensulfothion sulfone can lead to various molecular and cellular effects. The continuous stimulation of nerves, muscles, and glands due to the accumulation of acetylcholine can result in symptoms of poisoning, which can be severe in cases of high exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fensulfothion sulfone. For instance, Fensulfothion is photooxidized to Fensulfothion sulfoxide in the environment . The conversion of Fensulfothion to Fensulfothion sulfone might also be influenced by environmental conditions.

properties

IUPAC Name

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEBCYVXMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162079
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fensulfothion sulfone

CAS RN

14255-72-2
Record name Fensulfothion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14255-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fensulfothion sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?

A1: While the provided research emphasizes the persistence of fensulfothion sulfone compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.

Q2: How does the uptake of fensulfothion sulfone differ between carrots and rutabagas?

A2: Studies indicate that while both carrots and rutabagas absorb fensulfothion sulfone, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of fensulfothion sulfone compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.

Q3: Does the presence of fensulfothion sulfone in soil affect its uptake by crops in subsequent growing seasons?

A3: Research shows that fensulfothion sulfone can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.

Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of fensulfothion sulfone in soil and its uptake by crops?

A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.

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